3-(4-乙基哌嗪-1-基)苯胺

描述

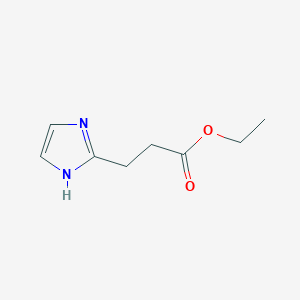

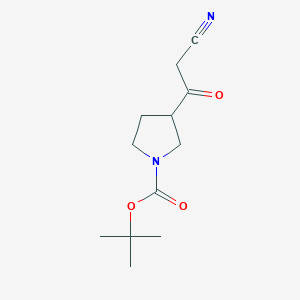

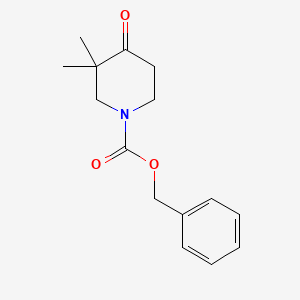

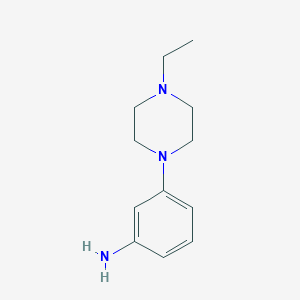

The compound 3-(4-Ethylpiperazin-1-yl)aniline is a derivative of aniline, where the aniline nitrogen is substituted with a 4-ethylpiperazin-1-yl group. This structural modification is significant in medicinal chemistry as it can influence the biological activity of the compound. Although the provided papers do not directly discuss 3-(4-Ethylpiperazin-1-yl)aniline, they do provide insights into similar compounds, which can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-anilinoquinolines with substituted piperazine moieties, has been reported to yield potential anticancer agents . These compounds were synthesized and evaluated for their antiproliferative activities, suggesting that a similar synthetic approach could be applied to 3-(4-Ethylpiperazin-1-yl)aniline. The synthesis typically involves the introduction of the piperazine group to the core structure, which in the case of 3-(4-Ethylpiperazin-1-yl)aniline would be the aniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Ethylpiperazin-1-yl)aniline has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the bond lengths, angles, and overall conformation of the molecule. For instance, the benzimidazole and piperazine rings in related compounds have been found to exhibit little distortion from their expected geometries .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 3-(4-Ethylpiperazin-1-yl)aniline, the reactions of similar compounds can be indicative of its reactivity. For example, the presence of the piperazine ring can influence the electron distribution in the molecule, potentially affecting its reactivity in substitution or addition reactions. The ethyl group on the piperazine might also play a role in steric hindrance, affecting the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Ethylpiperazin-1-yl)aniline can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound can be affected by the presence of the piperazine ring and its substituents. The biological activity, such as antiproliferative effects, has been observed in compounds with similar structures, suggesting that 3-(4-Ethylpiperazin-1-yl)aniline may also possess these properties . Additionally, the crystal structure analysis of related compounds provides insights into the solid-state properties, which can be relevant for the formulation of pharmaceuticals .

科学研究应用

三组分反应

- 一步合成:一项研究展示了涉及芳基、叔胺和亲核试剂的三组分反应,以生成含有哌嗪基序的叔苯胺衍生物。该方法对于合成生物学上重要的分子是有效的(Min、Seo和Ko,2018)。

抗菌活性

- 类似艾培瑞佐利分子:从3-氟-4-(4-苯基哌嗪-1-基)苯胺合成类似艾培瑞佐利分子的研究显示出显着的抗分枝杆菌鼠疫活性,突出了其在抗菌应用中的潜力(Yolal等人,2012)。

生物学评价

- 新型恶二唑衍生物:一项研究合成了一系列N-取代苯胺,并评估了它们的抗糖尿病、抗炎和抗癌活性。该研究有助于开发新的治疗剂(Kavitha、Kannan和Gnanavel,2016)。

Src激酶活性的抑制剂

- 类似物的优化:研究集中于优化喹啉腈衍生物以抑制Src激酶活性,这是一种潜在的癌症治疗方法。该研究确定了对Src具有选择性的、高于非Src家族激酶的有效抑制剂(Boschelli等人,2001)。

缺氧细胞毒性剂

- 喹喔啉腈衍生物:一项研究开发了新的2-喹喔啉腈1,4-二-N-氧化物,具有各种碱性侧链,如哌嗪和苯胺。这些化合物作为缺氧细胞毒性剂显示出有希望的结果,一些衍生物表现出有效的活性(Ortega等人,2000)。

缓蚀剂

- 席夫碱的合成:由3,4-二甲基-N-[1-(1H-吡咯-2-基)乙叉基]苯胺合成的化合物在酸性溶液中对低碳钢表现出有效的缓蚀作用。这一发现对于材料科学,特别是防腐蚀具有重要意义(Daoud等人,2014)。

电化学合成

- 新型聚合物的合成:关于在水溶液中基于苯胺衍生物电化学合成新型聚合物的研究证明了其在染料敏化太阳能电池中的潜在应用,与传统材料相比,显示出更高的能量转换效率(Shahhosseini等人,2016)。

苯胺衍生物的抗菌活性

- 基于吡唑-4-基和2H-色烯的苯胺:报道了一种基于吡唑-4-基和2H-色烯的取代苯胺的一锅合成方法。这些化合物表现出显着的抗菌和抗真菌活性,表明它们在抗菌研究中的潜力(Banoji等人,2022)。

快速合成技术

- 用于苯并咪唑的微波加热:一项研究利用微波加热快速合成苯并咪唑衍生物,展示了有机合成中的一种有效方法(Menteşe等人,2015)。

N-芳基化胺的催化体系

- 氢氨甲基化:研究开发了一种有效的催化体系,用于一步合成N-芳基化胺,突出了催化和有机合成方面的进展(Zheng和Wang,2019)。

作用机制

Target of Action

This compound is a part of the piperazine family, which is a significant branch of heterocyclic compounds

Mode of Action

It’s known that the piperazine ring in the molecule adopts a chair conformation , which could influence its interaction with potential targets.

Action Environment

Factors such as temperature, pH, and presence of other molecules could potentially affect its stability and activity. For instance, it is recommended to store the compound in a dark place under an inert atmosphere .

属性

IUPAC Name |

3-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-6-8-15(9-7-14)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXZLNGWAJYQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylpiperazin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。